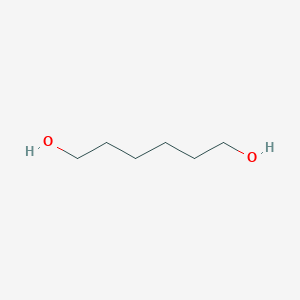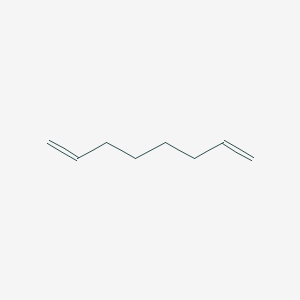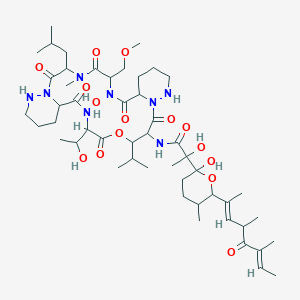
Citropeptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citropeptin is a natural peptide that is found in citrus fruits. It is also known as Citrus Peptide or Citrus Bioflavonoid. Citropeptin has attracted the attention of researchers due to its potential benefits in various biological processes.
Mécanisme D'action
The mechanism of action of Citropeptin is not fully understood. However, it is believed to exert its effects through various pathways, including the inhibition of inflammatory mediators, such as cytokines and prostaglandins, and the scavenging of reactive oxygen species (ROS) and free radicals.
Effets Biochimiques Et Physiologiques
Citropeptin has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Citropeptin has several advantages for lab experiments, including its natural origin, low toxicity, and easy availability. However, it also has some limitations, such as its low solubility in water and its instability under certain conditions.
Orientations Futures
There are several future directions for Citropeptin research, including the investigation of its potential in preventing and treating various diseases, the development of novel synthesis methods, and the exploration of its mechanisms of action. Additionally, the optimization of its bioavailability and stability could also be a focus of future research.
Conclusion:
In conclusion, Citropeptin is a natural peptide found in citrus fruits that has potential benefits in various biological processes. Its synthesis method involves the use of solvents and chromatography techniques, and it has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanism of action is not fully understood, but it is believed to exert its effects through various pathways. Citropeptin has several advantages for lab experiments, but also has some limitations. There are several future directions for Citropeptin research, including the investigation of its potential in preventing and treating various diseases, the development of novel synthesis methods, and the exploration of its mechanisms of action.
Méthodes De Synthèse
Citropeptin is synthesized from citrus fruits, such as oranges, lemons, and grapefruits. The extraction process involves the use of solvents, such as ethanol or methanol, to extract the bioactive compounds from the fruit peels. The extracted compounds are then purified using chromatography techniques, such as high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), to obtain pure Citropeptin.
Applications De Recherche Scientifique
Citropeptin has been extensively studied for its potential benefits in various biological processes, including anti-inflammatory, antioxidant, and antimicrobial activities. It has also been investigated for its potential in preventing and treating various diseases, such as cancer, diabetes, and cardiovascular diseases.
Propriétés
Numéro CAS |
128554-13-2 |
|---|---|
Nom du produit |
Citropeptin |
Formule moléculaire |
C50H82N8O15 |
Poids moléculaire |
1035.2 g/mol |
Nom IUPAC |
2-[6-[(2E,6E)-4,6-dimethyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[7-hydroxy-20-(1-hydroxyethyl)-6-(methoxymethyl)-4-methyl-3-(2-methylpropyl)-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]propanamide |
InChI |
InChI=1S/C50H82N8O15/c1-14-28(6)39(60)30(8)24-31(9)41-29(7)19-20-50(69,73-41)49(11,68)48(67)54-38-40(27(4)5)72-47(66)37(32(10)59)53-42(61)33-17-15-21-51-56(33)44(63)35(23-26(2)3)55(12)43(62)36(25-71-13)58(70)45(64)34-18-16-22-52-57(34)46(38)65/h14,24,26-27,29-30,32-38,40-41,51-52,59,68-70H,15-23,25H2,1-13H3,(H,53,61)(H,54,67)/b28-14+,31-24+ |
Clé InChI |
HHBCEPSFYPJHIF-AIRRWTJMSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)C(C)/C=C(\C)/C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
SMILES |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
SMILES canonique |
CC=C(C)C(=O)C(C)C=C(C)C1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(NC(=O)C3CCCNN3C(=O)C(N(C(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)C)CC(C)C)C(C)O)C(C)C)O)O)C |
Synonymes |
citropeptin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



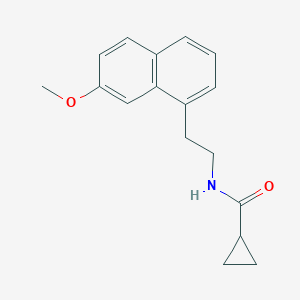
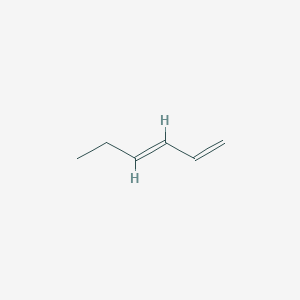
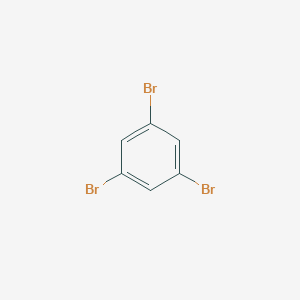
![[[(4-tert-Butyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-tert-butyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane)](/img/structure/B165231.png)
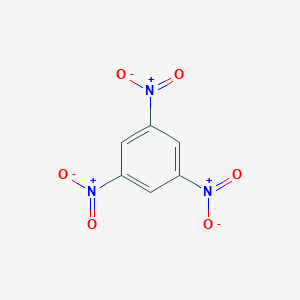
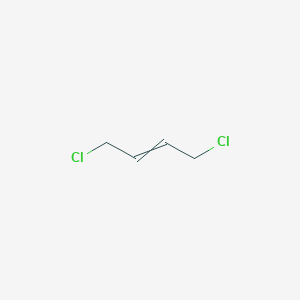
![5-chloro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B165238.png)
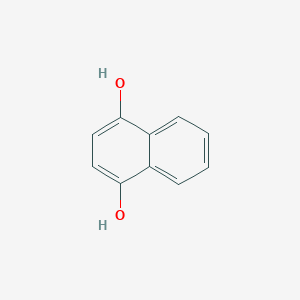
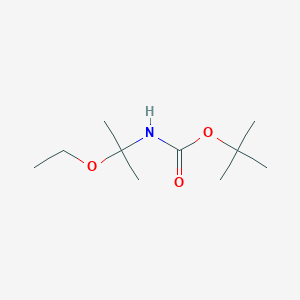
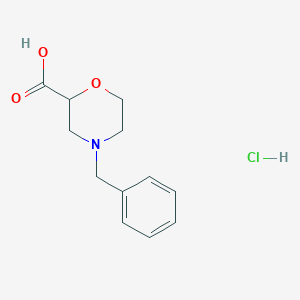
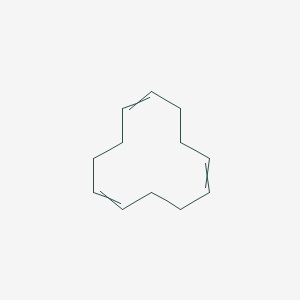
![[5-(Pyridin-4-yl)thiophen-2-yl]methanol](/img/structure/B165254.png)
